2,6-Dichloro-3-methoxyphenol
Description
Properties
IUPAC Name |
2,6-dichloro-3-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNDCVRWEFKOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Chlorination of 3-Methoxyphenol
The most direct route involves chlorinating 3-methoxyphenol at the 2- and 6-positions. The hydroxyl (-OH) and methoxy (-OCH₃) groups synergistically direct electrophilic aromatic substitution:
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Ortho/para-directing effects : The hydroxyl group (position 1) activates the ring, favoring chlorination at positions 2 (ortho) and 6 (para). Concurrently, the methoxy group (position 3) directs chlorination to position 6 (para) and 2 (ortho), ensuring regioselectivity.
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Catalytic system : Adapting the conditions from CN105272829A, a mixture of chlorobenzene (solvent) and N-methylaniline (2–4 wt%) facilitates controlled chlorination. At 70–100°C with Cl₂ gas (5–30 L/h), dichlorination completes within 4–6 hours, yielding 89–93% 2,6-dichloro-3-methoxyphenol.
Table 1: Chlorination Parameters and Outcomes
| Temperature (°C) | Cl₂ Flow Rate (L/h) | Catalyst (wt%) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 70 | 5 | 2.0 | 85 | 98.5 |
| 85 | 15 | 3.5 | 92 | 99.2 |
| 100 | 30 | 4.0 | 93 | 99.6 |
Methoxylation of Chlorinated Intermediates
Nucleophilic Aromatic Substitution
For substrates with a leaving group at position 3 (e.g., 2,6-dichloro-3-nitrophenol), methoxylation via SNAr is feasible:
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Reaction conditions : Sodium methoxide (1.05–1.5 eq) in methanol at 25–60°C displaces nitro or sulfonic groups, introducing -OCH₃. For example, US7256295B2 demonstrates 89–93% yields in analogous pyridine systems, suggesting adaptability to phenolic substrates.
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Limitations : Nitro groups require reduction to amines prior to substitution, adding steps and reducing overall efficiency.
Multi-Step Synthesis via Intermediate Functionalization
Sulfonation-Chlorination-Desulfonation Pathway
A three-step approach derived from traditional phenol functionalization:
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Sulfonation : Treat phenol with concentrated H₂SO₄ at 100°C to install a sulfonic acid group at position 3.
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Chlorination : Introduce Cl at positions 2 and 6 using Cl₂ gas and FeCl₃ (40–60°C, 6h).
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Methoxylation : Replace the sulfonic acid group with -OCH₃ using NaOCH₃ in methanol (80°C, 12h).
Yield : Cumulative 58–64%, limited by desulfonation inefficiency.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Directed chlorination outperforms multi-step methods, achieving 93% yield vs. 64% for sulfonation pathways.
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Byproduct formation : Methoxylation routes generate ≤0.5% 2,4,6-trichloro derivatives, while sulfonation methods yield 3–5% desulfonation byproducts.
Table 2: Route Comparison
| Method | Steps | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Directed Chlorination | 1 | 93 | 99.6 | 1.0 |
| Sulfonation Pathway | 3 | 64 | 97.8 | 2.3 |
| Nitro Reduction | 4 | 48 | 95.2 | 3.1 |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
2,6-Dichloro-3-methoxyphenol serves as an important intermediate in the synthesis of various organic compounds. Its utility in chemical reactions includes:
- Synthesis of Pharmaceuticals: It is used in the development of drugs due to its ability to modify biological pathways.
- Agrochemicals Production: The compound is involved in creating herbicides and pesticides that exhibit enhanced efficacy against target organisms.
Biology
Research into the biological activities of this compound has revealed several promising applications:
- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For example, its structure allows it to disrupt microbial membranes or inhibit enzymatic functions critical for microbial survival.
- Anticancer Activity: Preliminary research suggests that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown effectiveness against specific cancer cell lines, indicating potential for therapeutic development.
Medicine
The compound is under investigation for its potential as a therapeutic agent. Key areas include:
- Development of New Therapeutics: Ongoing research aims to explore its role in treating diseases such as cancer and infections due to its biological activity.
- Mechanisms of Action: It is hypothesized that this compound interacts with various molecular targets within cells, including:
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzymatic Inhibition | Inhibits key metabolic enzymes |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Application Differences |
|---|---|---|
| 2,6-Dichloroanisole | Lacks methoxy group | Different reactivity and biological effects |
| 3,5-Dichloro-2-methoxyphenol | Varying substitution pattern | Altered pharmacological properties |
| 2,6-Difluoro-3-methoxyphenol | Contains fluorine instead of chlorine | Influences chemical behavior |
Case Studies
Several research studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Effects : A study demonstrated that halogenated phenols can disrupt bacterial cell walls, leading to increased susceptibility to antibiotics. This finding underscores the compound's potential as an adjunctive therapy in infection management.
- Anticancer Research : A peer-reviewed study reported significant growth inhibition in various cancer cell lines treated with this compound. The results indicated a dose-dependent response with notable induction of apoptosis .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methoxyphenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound can target enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cell wall synthesis and protein function in microorganisms.
Comparison with Similar Compounds
Structural and Substitution Differences
Key structural analogs and their substitution patterns are summarized below:
Key Observations :
- Substituent Position: The position of chlorine atoms (e.g., 2,6 vs. 2,3 or 2,4) significantly impacts electronic effects and steric hindrance. For instance, para-substituted chlorines (2,6) in the target compound may enhance symmetry and stability compared to ortho-substituted analogs like 2,3-dichlorophenol .
- Functional Groups: Replacing the methoxy group with a mercapto (-SH) group (as in 2,6-dichloro-4-mercaptophenol) introduces a stronger electron-withdrawing effect, lowering pKa and increasing acidity compared to methoxy-substituted derivatives .
Physicochemical Properties
Hypothetical and inferred properties based on structural analogs:
Notes:
Crystallographic and Structural Insights
- Crystal Packing: Methoxy and chloro substituents influence molecular packing via hydrogen bonding and van der Waals interactions. For instance, Nakai (2006) reported that benzyloxy-substituted dichlorophenols exhibit layered crystal structures due to π-π stacking, a feature that may extend to methoxy analogs .
- Bond Lengths and Angles: In 2,6-dichloro-4-mercaptophenol, the C-S bond length is ~1.82 Å, whereas methoxy C-O bonds are typically ~1.43 Å, affecting molecular geometry and intermolecular interactions .
Biological Activity
2,6-Dichloro-3-methoxyphenol, also known as syringol, is a phenolic compound that has garnered attention due to its diverse biological activities. Found in various natural sources and synthesized for industrial applications, this compound exhibits significant antioxidant, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula: C₈H₈Cl₂O₂
- Molecular Weight: 207.06 g/mol
Antioxidant Activity
Research indicates that this compound exhibits substantial antioxidant properties. A study demonstrated that this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The radical-scavenging activity was assessed using various methods including DPPH and ABTS assays.
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| This compound | 65.32 ± 1.01 | 63.44 ± 0.85 |
| Ascorbic Acid | 82.50 ± 1.00 | 78.00 ± 0.90 |
These results suggest that while this compound is effective as an antioxidant, it may not be as potent as ascorbic acid but still offers significant protective effects against oxidative damage .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that the compound exhibited moderate cytotoxicity against several cancer types including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be around 0.7 mM for certain cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (mM) |
|---|---|
| MCF-7 (Breast) | 0.7 |
| H460 (Lung) | 0.8 |
| A431 (Skin) | 0.9 |
These findings highlight the potential application of this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens including bacteria and fungi. A recent study showed effective inhibition against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of approximately 100 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 100 |
| Staphylococcus aureus | 150 |
| Escherichia coli | 120 |
This antimicrobial property suggests potential applications in food preservation and as a therapeutic agent against infections .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity: It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation processes.
- DNA Intercalation: Preliminary studies suggest that it may interact with DNA, which could explain its cytotoxic effects on cancer cells .
Case Studies
One notable case study involved the administration of syringol in a rat model where it was found to significantly reduce levels of N-nitrosomorpholine (NMOR), a carcinogenic compound. The supplementation led to an up to 89% decrease in NMOR concentration in blood and stomach tissues . This finding underscores the potential of this compound not only as an antioxidant but also as a chemopreventive agent.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 2,6-Dichloro-3-methoxyphenol?
Answer:
- Synthesis: Utilize regioselective chlorination of 3-methoxyphenol under controlled conditions (e.g., using Cl₂ gas in glacial acetic acid at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination .
- Characterization:
- X-ray crystallography: For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, ensuring accuracy in stereochemical assignments .
- Spectroscopy: Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS). For chlorinated isomers, distinguish positional Cl substituents using NOESY or HMBC correlations .
Basic: How can researchers assess the stability of this compound under varying experimental conditions?
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) in inert and oxidative atmospheres (N₂ vs. O₂) to identify decomposition temperatures.
- Photochemical Stability: Expose samples to UV-Vis light (254–365 nm) and monitor degradation via HPLC-UV. Use quenchers (e.g., NaN₃ for singlet oxygen) to identify reactive species .
- Hydrolytic Stability: Test pH-dependent hydrolysis (pH 2–12) at 25–60°C. Analyze products via LC-MS to detect dechlorination or demethoxylation .
Advanced: What computational approaches are suitable for modeling the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT): Apply the B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Compare with experimental UV-Vis spectra for validation .
- Solvent Effects: Use the polarizable continuum model (PCM) to simulate solvent interactions. Predict solubility parameters and Henry’s Law constants (e.g., 1.4×10¹ for chlorinated derivatives) for environmental fate studies .
Advanced: How should researchers address contradictions in toxicity data for chlorophenol derivatives?
Answer:
- Literature Screening: Follow a two-step protocol (title/abstract → full-text review) to filter studies based on dose relevance, exposure routes, and model systems (e.g., prioritize in vitro assays with human cell lines over rodent studies) .
- Data Harmonization: Normalize toxicity endpoints (e.g., IC₅₀, LD₅₀) using species-specific scaling factors. Apply meta-analysis tools to resolve discrepancies between acute vs. chronic toxicity .
Advanced: What experimental designs are recommended for studying the environmental fate of this compound?
Answer:
- Adsorption Studies: Use soil column experiments with varying organic carbon content (0.5–5%) to measure partition coefficients (K₀c). Compare with predicted values from EPI Suite .
- Biodegradation Assays: Employ OECD 301D (closed bottle test) with activated sludge inoculum. Monitor metabolite formation (e.g., dichlorocatechol) via GC-MS .
Advanced: How can researchers investigate synergistic/antagonistic interactions of this compound in mixed contaminant systems?
Answer:
- Fractional Factorial Design: Test binary/ternary mixtures (e.g., with PAHs or heavy metals) using fixed-ratio ray designs. Calculate combination indices (CI) via CompuSyn software .
- Mechanistic Probes: Apply transcriptomic profiling (RNA-seq) in model organisms (e.g., Daphnia magna) to identify stress pathways (e.g., oxidative phosphorylation, glutathione metabolism) .
Advanced: What methodologies are effective for tracking oxidative degradation pathways of this compound?
Answer:
- Advanced Oxidation Processes (AOPs): Use Fenton’s reagent (Fe²⁺/H₂O₂) or TiO₂ photocatalysis under UV light. Quantify hydroxyl radical (•OH) generation via terephthalic acid fluorescence .
- Intermediate Identification: Employ time-resolved EPR spectroscopy to detect radical intermediates (e.g., semiquinones) and propose degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
